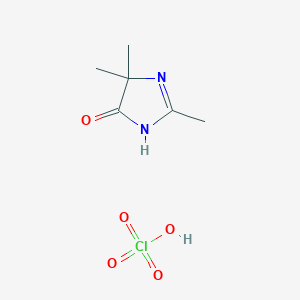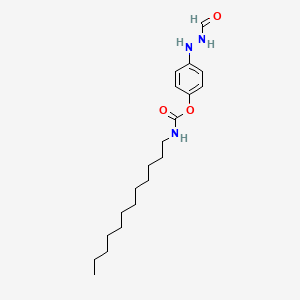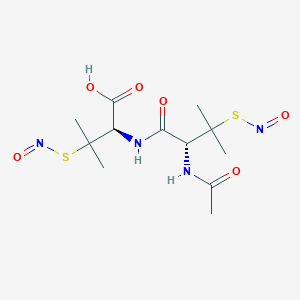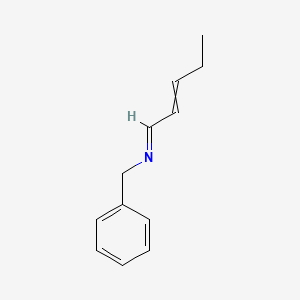
(1E)-N-Benzylpent-2-en-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-N-Benzylpent-2-en-1-imine is an organic compound characterized by the presence of a benzyl group attached to a pent-2-en-1-imine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Benzylpent-2-en-1-imine typically involves the condensation of benzylamine with pent-2-enal. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the condensation process. The reaction can be represented as follows:
Benzylamine+Pent-2-enal→this compound+Water
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis.
化学反応の分析
Types of Reactions
(1E)-N-Benzylpent-2-en-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitro compounds.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of benzylpent-2-en-1-amine.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
(1E)-N-Benzylpent-2-en-1-imine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1E)-N-Benzylpent-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
N-Benzylideneaniline: Similar structure but with aniline instead of pent-2-en-1-imine.
N-Benzylideneacetone: Contains an acetone moiety instead of pent-2-en-1-imine.
Uniqueness
(1E)-N-Benzylpent-2-en-1-imine is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
特性
CAS番号 |
182866-59-7 |
|---|---|
分子式 |
C12H15N |
分子量 |
173.25 g/mol |
IUPAC名 |
N-benzylpent-2-en-1-imine |
InChI |
InChI=1S/C12H15N/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h3-10H,2,11H2,1H3 |
InChIキー |
UWNQYLKXOPZDPV-UHFFFAOYSA-N |
正規SMILES |
CCC=CC=NCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



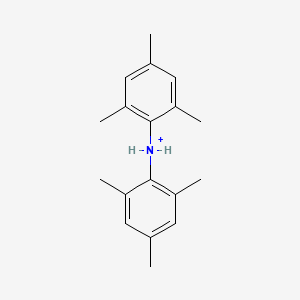
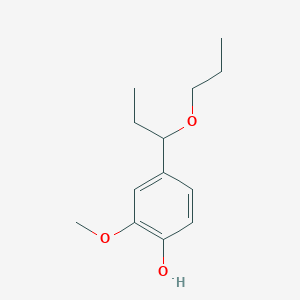
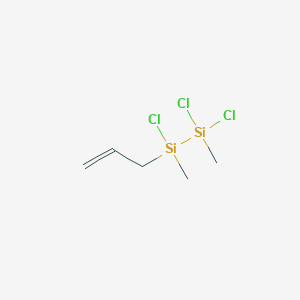
![Piperazine, 1-[(4-chlorophenyl)(4-methoxyphenyl)methyl]-](/img/structure/B12553020.png)
![6-{2-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]ethenyl}-4-hydroxyoxan-2-one](/img/structure/B12553024.png)
![Phenol, 2,4-bis(1,1-dimethylethyl)-6-[(methylimino)methyl]-](/img/structure/B12553029.png)

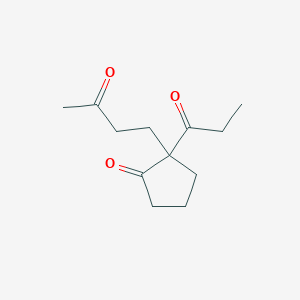
![5-[(E)-(4-Methylphenyl)diazenyl]quinolin-8-amine](/img/structure/B12553039.png)
![1-Phenyl-3-(3-phenylbicyclo[2.2.1]hepta-2,5-dien-2-yl)prop-2-en-1-one](/img/structure/B12553043.png)
